molecular formula C21H13BrFNO B2808677 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile CAS No. 339115-52-5

2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile

Cat. No.: B2808677
CAS No.: 339115-52-5
M. Wt: 394.243
InChI Key: QTSIFHDNKNOOTD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is an organic compound that features both bromine and fluorine substituents on a phenyl ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly in the treatment of diseases where halogenated aromatic compounds are effective.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and advanced composites.

Future Directions

The future directions for research on this compound would likely depend on its intended use. It could potentially be used in a variety of applications, ranging from pharmaceuticals to materials science, depending on its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common approach might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorobenzoylation: Attachment of a fluorobenzoyl group to another phenyl ring.

    Acetonitrile Formation: Formation of the acetonitrile group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the nitrile group to an amine.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
  • 2-(4-Bromophenyl)-2-[4-(4-chlorobenzoyl)phenyl]acetonitrile

Uniqueness

The presence of both bromine and fluorine atoms in 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile may confer unique electronic properties, making it distinct from similar compounds with different halogen substituents.

Properties

IUPAC Name

2-(4-bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSIFHDNKNOOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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